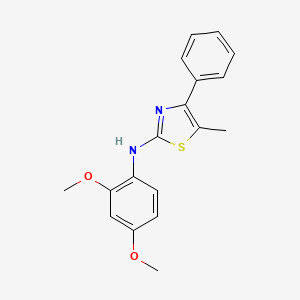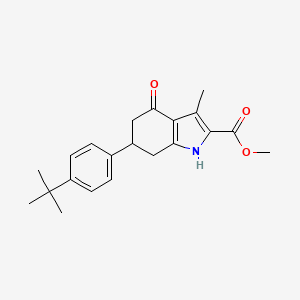
N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
説明
N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine, also known as DMPT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 329.42 g/mol.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and insulin sensitivity. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which regulate gene expression and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and Alzheimer's disease.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high chemical stability. This compound also has a low toxicity and is well-tolerated by animals. However, this compound has some limitations for lab experiments. It has a low aqueous solubility, which makes it difficult to administer orally or intravenously. This compound also has a short half-life in the body, which limits its therapeutic potential.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine research. In agriculture, this compound can be further investigated for its potential to reduce the environmental impact of animal waste and improve animal health and productivity. In medicine, this compound can be further investigated for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and diabetes. This compound can also be further investigated for its mechanism of action and its effects on gene expression and cell signaling pathways. In material science, this compound can be further investigated for its potential applications in organic electronics, sensors, and photovoltaics.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to enhance the growth and feed conversion efficiency of livestock, poultry, and fish. This compound has also been used as a feed additive to reduce the environmental impact of animal waste by reducing the emission of harmful gases such as ammonia and hydrogen sulfide.
In medicine, this compound has been investigated for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to regulate glucose metabolism and improve insulin sensitivity, which makes it a potential candidate for diabetes therapy.
In material science, this compound has been used as a precursor for the synthesis of thiazole-based polymers and materials. Thiazole-based materials have unique optical and electronic properties that make them useful for various applications such as organic electronics, sensors, and photovoltaics.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-17(13-7-5-4-6-8-13)20-18(23-12)19-15-10-9-14(21-2)11-16(15)22-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJXCNVYQISCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192570.png)
![N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192574.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4192576.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)
![N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4192587.png)

![N-(2,5-dichlorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4192614.png)


![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192628.png)
![ethyl 4-{[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4192635.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(5-ethyl-2-furyl)methyl]-3-piperidinol](/img/structure/B4192642.png)
![ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4192644.png)
